2-Benzylamino-N-cyclohexyl-succinamic acid

Description

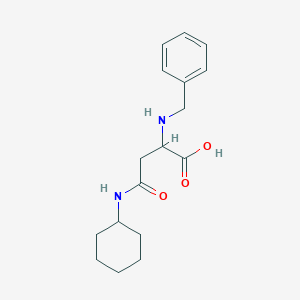

Structure

3D Structure

Properties

IUPAC Name |

2-(benzylamino)-4-(cyclohexylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c20-16(19-14-9-5-2-6-10-14)11-15(17(21)22)18-12-13-7-3-1-4-8-13/h1,3-4,7-8,14-15,18H,2,5-6,9-12H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCYANQOUCPGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CC(C(=O)O)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40340154 | |

| Record name | 2-Benzylamino-N-cyclohexyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107328-14-3 | |

| Record name | 2-Benzylamino-N-cyclohexyl-succinamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40340154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Stereochemical Considerations

Enantioselective Synthesis of 2-Benzylamino-N-cyclohexyl-succinamic Acid

The biological activity of chiral molecules is often confined to a single enantiomer, making the development of enantioselective synthetic methods a critical aspect of modern organic chemistry. For this compound, which possesses a stereocenter at the C2 position of the succinamic acid backbone, achieving high enantiomeric purity is paramount.

Development of Chiral Synthetic Routes

The enantioselective synthesis of 2-substituted succinic acid derivatives can be approached through several established strategies. One common method involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a subsequent reaction. Another powerful technique is asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer over the other.

Another viable approach is the chiral resolution of a racemic mixture. This involves reacting the racemic this compound with a chiral resolving agent to form a pair of diastereomeric salts. These salts can then be separated by physical methods such as crystallization, followed by the removal of the resolving agent to yield the pure enantiomers. wikipedia.org

Diastereoselective and Enantiomeric Purity Assessments

The assessment of diastereoselective and enantiomeric purity is a crucial step in any stereoselective synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a widely used and effective technique for separating and quantifying enantiomers. doi.orgmdpi.com The enantiomeric excess (ee), a measure of the purity of the chiral sample, can be determined from the relative peak areas of the two enantiomers in the chromatogram.

Molecular docking studies can also be employed to understand the chiral recognition mechanisms at a molecular level, providing insights that can aid in the development and optimization of chiral separation protocols. nih.govnih.gov

Enzymatic Approaches in Homochiral Succinamic Acid Derivative Preparation

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. doi.org Hydrolytic enzymes, such as proteases and lipases, can catalyze the enantio- and regioselective hydrolysis of prochiral or racemic esters. doi.org For the preparation of homochiral succinamic acid derivatives, a chemo-enzymatic approach can be employed. This often involves the enzymatic hydrolysis of a racemic 2-substituted succinate (B1194679) diester to afford the corresponding chiral half-ester with high enantiomeric excess. doi.org

For instance, the enzyme subtilisin Carlsberg has been successfully used for the enantioselective hydrolysis of various (RS)-2-substituted succinate diesters, yielding the corresponding (R)- or (S)-half-esters in modest to excellent enantiomeric excesses. doi.org This chiral intermediate can then be further elaborated to the desired this compound. The scalability of enzymatic reactions is an attractive feature, with processes demonstrated from the gram to multi-gram scale without loss of enantioselectivity. doi.org

Table 1: Comparison of Chiral Synthesis Strategies

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Chiral Auxiliaries | Well-established, predictable stereochemical outcome. | Requires additional synthetic steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | High catalytic efficiency, can generate large quantities of chiral product with small amounts of catalyst. | Development of new catalysts can be time-consuming and expensive. |

| Chiral Resolution | Applicable to a wide range of compounds. | At least 50% of the material is discarded as the unwanted enantiomer unless a racemization process is in place. wikipedia.org |

| Enzymatic Synthesis | High enantioselectivity, mild reaction conditions, environmentally friendly. doi.org | Enzyme stability and substrate scope can be limiting factors. |

Multistep Chemical Synthesis Strategies for Succinamic Acid Derivatives

The construction of the this compound molecule involves a series of chemical transformations. These multistep strategies must be carefully designed to ensure high yields and purity of the final product.

Amidation and Peptide Coupling Techniques

The formation of the amide bond between the carboxylic acid of the succinic acid moiety and cyclohexylamine (B46788) is a key step in the synthesis. This transformation is typically achieved using peptide coupling reagents. uni-kiel.de These reagents activate the carboxylic acid, facilitating its reaction with the amine.

A variety of coupling reagents are available, each with its own advantages and disadvantages in terms of reactivity, cost, and the potential for side reactions such as racemization. uni-kiel.depeptide.comsigmaaldrich.com Common classes of coupling reagents include carbodiimides (e.g., DCC, DIC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). peptide.comsigmaaldrich.comuniurb.itiris-biotech.de The choice of coupling reagent and reaction conditions, such as the solvent and the use of additives like HOBt or HOAt, can significantly impact the efficiency and stereochemical integrity of the coupling reaction. peptide.comuniurb.it

A general and straightforward synthesis of N-substituted succinamic acids can be achieved by the acylation of an amine with succinic anhydride. mdpi.combeilstein-archives.org This reaction typically proceeds with high yields under mild conditions. mdpi.combeilstein-archives.org For example, the synthesis of N-cyclohexyl maleinamic acid, a structurally related compound, involves the dropwise addition of cyclohexylamine to a solution of maleic anhydride. prepchem.com

Functional Group Interconversions Relevant to the Succinamic Acid Moiety

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the transformation of one functional group into another. solubilityofthings.comub.eduorganic-synthesis.comimperial.ac.uk In the context of synthesizing this compound, several FGIs are pertinent.

For instance, the introduction of the benzylamino group at the C2 position could be achieved through various methods. One approach could involve the conversion of a hydroxyl group at the C2 position of a succinate precursor into a better leaving group, followed by nucleophilic substitution with benzylamine (B48309). Alternatively, reductive amination of a 2-keto-succinic acid derivative with benzylamine would also yield the desired 2-benzylamino functionality.

The succinic acid moiety itself can undergo various transformations. For example, it can be dehydrated to form a succinic anhydride, or the carboxylic acid groups can be converted to esters or acid chlorides to facilitate further reactions. wikipedia.org

Table 2: Common Peptide Coupling Reagents

| Reagent Class | Examples | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. By-products can sometimes be difficult to remove. peptide.comiris-biotech.de |

| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity, low racemization. Can generate toxic by-products (HMPA with BOP). sigmaaldrich.comuniurb.it |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Very efficient, fast reaction times, low racemization. Generally preferred for solid-phase synthesis. peptide.comsigmaaldrich.com |

Preparation of Structural Analogues and Derivatives

The preparation of analogues and derivatives of this compound leverages common synthetic reactions, particularly amide bond formation, to modify the core structure. Researchers have successfully synthesized a variety of related compounds by coupling different amines and carboxylic acids or by performing condensation reactions.

One common approach involves the use of coupling agents to facilitate the formation of an amide bond between a carboxylic acid and an amine. For example, the synthesis of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues involves reacting key intermediate benzoylglycines with various substituted benzylamines in dichloromethane (B109758) using HATU as a coupling reagent. nih.gov Another strategy uses a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in dimethylformamide to couple substituted benzoic acids with appropriate amines. nih.gov Similarly, 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid was synthesized via an amide coupling reaction between 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid and benzylamine, using TBTU as the coupling reagent and DIPEA as the base in dichloromethane. mdpi.com

Condensation reactions are also employed. For instance, (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives are synthesized through a condensation reaction between the key intermediate 2-(benzylamino)thiazol-4(5H)-one and various substituted benzaldehydes in the presence of sodium acetate (B1210297) in acetic acid. nih.gov This key intermediate itself is prepared from N-benzyl-2-chloroacetamide via migratory cyclization after reacting with ammonium (B1175870) thiocyanate. nih.gov

The following table summarizes various synthetic methodologies used to create structural analogues.

| Target Compound/Analogue | Starting Materials | Key Reagents/Conditions | Yield | Source |

| N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues | Benzoylglycines, Substituted benzylamines | HATU, Dichloromethane, 0°C to room temp. | Excellent | nih.gov |

| Substituted benzoylglycine esters | Substituted benzoic acids, Substituted ethyl glycinates | EDC, HOBt, DIPEA, Dimethylformamide, 0-5°C | Not specified | nih.gov |

| 2-(2-(Benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | 2-Carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid, Benzylamine | TBTU, DIPEA, Dichloromethane, Room temp. | Good | mdpi.com |

| (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one derivatives | 2-(Benzylamino)thiazol-4(5H)-one, Substituted benzaldehydes | Sodium acetate, Acetic acid, Reflux | 36-93% | nih.gov |

| 2-(Benzylamino)thiazol-4(5H)-one (intermediate) | N-Benzyl-2-chloroacetamide, Ammonium thiocyanate | Ethanol, Reflux | Not specified | nih.gov |

Analytical Techniques for Structural Characterization

A comprehensive suite of analytical techniques is essential to unambiguously confirm the structure, purity, and stereochemistry of synthesized compounds. rsc.orgnih.gov These methods provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of a molecule. rsc.org In the ¹H-NMR spectrum of one pyrrole-based derivative, aromatic protons from the benzyl (B1604629) group were identified as a multiplet between 7.28–7.23 ppm, while protons from the pyrrole (B145914) ring appeared as doublets at 6.61 and 6.46 ppm. mdpi.com The ¹³C-NMR spectrum for the same compound showed signals for the phenyl ring at 126.98, 128.19, and 138.52 ppm, and for the pyrrole group at 109.42, 113.18, 122.35, and 132.75 ppm. mdpi.com Advanced 2D NMR techniques like NOESY can be used to determine which of several possible regioisomers was formed during a reaction. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental formula. rsc.org For example, a pyrrole derivative showed a molecular ion peak at m/z 270.940, matching its calculated mass. mdpi.com

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. rsc.org For an amide derivative, the successful reaction was confirmed by the appearance of two carbonyl stretching bands at 1670 cm⁻¹ and 1638 cm⁻¹, replacing the carboxylic acid C=O absorption from the starting material. mdpi.com A characteristic N-H stretching band for the amide was also observed at 3289 cm⁻¹. mdpi.com

X-ray Crystallography: This is a powerful technique for determining the precise three-dimensional structure of a molecule at atomic resolution. nih.gov It provides unambiguous data on bond lengths, bond angles, and the absolute configuration of chiral centers. nih.govresearchgate.net For crystalline solids, Powder X-ray Diffraction (PXRD) can be used to characterize the crystalline form. rsc.org

The following table summarizes the key analytical techniques and the information they provide.

| Analytical Technique | Information Obtained | Source(s) |

| ¹H NMR Spectroscopy | Identifies the number, environment, and connectivity of hydrogen atoms. | mdpi.comrsc.org |

| ¹³C NMR Spectroscopy | Identifies the number and type of carbon atoms in the molecular skeleton. | mdpi.comrsc.org |

| High-Resolution Mass Spectrometry (HRMS) | Determines the exact molecular weight and confirms the elemental formula. | mdpi.comrsc.org |

| Infrared (IR) Spectroscopy | Identifies functional groups (e.g., C=O, N-H, O-H) within the molecule. | mdpi.comrsc.org |

| X-ray Crystallography / Diffraction | Determines the 3D atomic structure, bond lengths, angles, and absolute configuration. | nih.govrsc.orgresearchgate.net |

Biological Target Identification and Mechanistic Elucidation

Enzyme Inhibition Potentials of 2-Benzylamino-N-cyclohexyl-succinamic Acid and Related Scaffolds

The core structure of this compound, featuring both benzylamino and cyclohexyl moieties, is found in various compounds investigated for their enzyme inhibitory effects. Research into these related scaffolds provides insight into the potential biological activities of the target compound.

While direct studies on this compound are not available, research into related structures containing benzylamine (B48309) and cyclohexylamine (B46788) has identified potent, noncovalent inhibitors of cysteine proteases. Specifically, tripeptidyl benzyl- or cyclohexyl-amines have been shown to be effective, reversible, and competitive inhibitors of caspase-1. nih.gov These compounds operate by incorporating a secondary amine (a reduced amide) isostere in place of the typical electrophile that confers high potency to many cysteine protease inhibitors. nih.gov This mechanism allows them to be selective for caspase-1 over other caspases, such as caspases 3 and 8, without the indiscriminate reactivity with thiols that characterizes many other cysteine protease inhibitors. nih.gov

Table 1: Protease Inhibition by Related Scaffolds Interactive Data Table:

| Compound Scaffold | Target Protease | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|

| Tripeptidyl benzylamine | Caspase-1 | 47 nM | Reversible, Competitive |

The benzylamino moiety is a key feature in a class of potent tyrosinase inhibitors. Tyrosinase is a crucial enzyme in the biosynthesis of melanin, and its inhibition is a primary strategy for addressing skin hyperpigmentation. doi.orgmdpi.com

Studies on (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives have shown significant inhibitory activity against mushroom tyrosinase. mdpi.comnih.gov Certain derivatives with specific hydroxylation patterns on the benzylidene ring were found to be substantially more potent than the standard inhibitor, kojic acid. nih.govresearchgate.net For instance, the derivative (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one was 106 times more potent than kojic acid when L-tyrosine was used as the substrate. nih.govresearchgate.net Kinetic analyses revealed these compounds act as competitive inhibitors, suggesting they vie with the substrate for binding to the enzyme's active site. nih.gov

Similarly, N-benzylbenzamide scaffolds have been investigated as depigmentation agents through their tyrosinase inhibitory activity. doi.org Docking studies suggest these compounds interact directly with the mushroom tyrosinase enzyme. doi.org

Table 2: Tyrosinase Inhibition by Compounds with Benzylamino Scaffolds Interactive Data Table:

| Compound Derivative | Substrate | IC50 (µM) | Comparison to Kojic Acid | Inhibition Type |

|---|---|---|---|---|

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | L-tyrosine | 0.25 ± 0.02 | ~106x more potent | Competitive |

| (Z)-2-(benzylamino)-5-(2,4-dihydroxybenzylidene)thiazol-4(5H)-one | L-DOPA | 1.04 ± 0.05 | - | Competitive |

| (Z)-2-(benzylamino)-5-(3-hydroxy-4-methoxybenzylidene)thiazol-4(5H)-one | L-tyrosine | 10.3 ± 0.82 | More potent | Competitive |

The Mur ligase enzymes (MurC-F) are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, making them attractive targets for novel antibacterial agents. nih.govnih.gov The succinamic acid core of the target compound is structurally related to D-glutamic acid, a substrate for the MurD and MurE ligases.

Research has led to the design of D-glutamic acid-containing dual inhibitors of MurD and MurE ligases from both Escherichia coli and Staphylococcus aureus. researchgate.net These compounds have demonstrated inhibitory concentrations (IC50) in the micromolar range and possess antibacterial activity, particularly against Gram-positive bacteria. researchgate.net Furthermore, sulfonamide inhibitors that mimic D-glutamic acid have also been found to be active against MurD. nih.gov This line of research indicates that scaffolds related to amino acid substrates, such as succinamic acid derivatives, have the potential to inhibit these key bacterial enzymes.

Table 3: Inhibition of Mur Ligases by Related D-Glutamic Acid Scaffolds Interactive Data Table:

| Compound Scaffold | Target Enzyme | Organism | IC50 (µM) |

|---|---|---|---|

| Rhodanine-substituted D-glutamic acid derivative | MurD | E. coli | 6.4 |

| Rhodanine-substituted D-glutamic acid derivative | MurE | E. coli | Inactive |

| Rhodanine-substituted D-glutamic acid derivative | MurD | S. aureus | 180 |

Modulation of Biological Pathways by the Chemical Compound

No research data directly investigating the activity of this compound or closely related succinamic acid derivatives as allosteric modulators of Excitatory Amino Acid Transporters (EAATs) were identified in the reviewed literature.

As there is no available information on the interaction of this compound with EAATs, its mechanistic effects on glutamate (B1630785) homeostasis cannot be determined. Glutamate homeostasis is primarily maintained by EAATs, which are responsible for the reuptake of glutamate from the synaptic cleft. nih.govresearchgate.netpnas.org

Investigations into Other Cellular Signaling Pathways

To ascertain the broader biological impact of this compound, a comprehensive investigation into its effects on various cellular signaling pathways would be essential. High-throughput screening assays are a common starting point for such an inquiry. These assays can simultaneously assess the compound's influence on a multitude of signaling cascades, including but not limited to the MAPK/ERK pathway, the PI3K/Akt pathway, and the JAK/STAT pathway.

Should initial screenings suggest an interaction with a particular pathway, more focused experiments would be conducted. For example, if the compound appears to affect the MAPK/ERK pathway, Western blot analysis would be employed to measure the phosphorylation status of key proteins like MEK and ERK in cells treated with the compound. A change in phosphorylation would indicate a modulatory effect.

Further mechanistic insights could be gained through the use of reporter gene assays. In these experiments, cells are transfected with a plasmid containing a reporter gene (such as luciferase) under the control of a promoter that is regulated by a specific transcription factor within the signaling pathway of interest. An increase or decrease in reporter gene expression in the presence of this compound would provide quantitative data on its influence on the pathway's activity.

Characterization of Molecular Interactions with Biological Macromolecules

Understanding how this compound interacts with biological macromolecules is fundamental to elucidating its mechanism of action. This involves identifying its direct binding partners and characterizing the nature of these interactions.

Receptor Binding Affinity Studies

A crucial step in characterizing a novel compound is to determine its binding affinity for various receptors. Radioligand binding assays are a standard method for this purpose. In these competitive binding assays, a radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of the receptor in the presence of varying concentrations of the unlabeled test compound, in this case, this compound. The ability of the test compound to displace the radiolabeled ligand is measured, and from this data, the inhibition constant (Ki) can be calculated. A lower Ki value signifies a higher binding affinity.

The following table illustrates the type of data that would be generated from such a study, testing the affinity of this compound against a panel of hypothetical receptors.

| Receptor Target | Ki (nM) |

| Receptor A | 50 |

| Receptor B | 1500 |

| Receptor C | >10000 |

| Receptor D | 250 |

Surface plasmon resonance (SPR) is another powerful technique for studying binding affinity. SPR provides real-time data on the association and dissociation rates of a ligand to its target, allowing for a more detailed characterization of the binding kinetics.

Identification of Specific Protein-Ligand Interaction Sites

Once a binding partner for this compound has been identified, the next step is to pinpoint the specific site of interaction. X-ray crystallography is a definitive method for this purpose. By co-crystallizing the compound with its target protein, the precise three-dimensional structure of the complex can be determined, revealing the specific amino acid residues involved in the binding interaction.

Nuclear magnetic resonance (NMR) spectroscopy is another valuable tool. Techniques such as saturation transfer difference (STD) NMR can identify which parts of the ligand are in close proximity to the protein, providing clues about the binding epitope.

Site-directed mutagenesis can be used to confirm the importance of specific amino acid residues in the binding interaction. By mutating the suspected interacting residues and then re-evaluating the binding affinity, researchers can determine which residues are critical for the protein-ligand interaction.

The table below provides a hypothetical example of how site-directed mutagenesis data would be presented.

| Target Protein Mutant | Binding Affinity (Ki, nM) | Fold Change vs. Wild Type |

| Wild Type | 50 | 1 |

| Y100A | 5000 | 100 |

| F250A | 65 | 1.3 |

| R300A | 1200 | 24 |

Structure-Based Target Identification Approaches

In cases where the biological target of a compound is unknown, structure-based target identification methods can be employed. One such approach is computational docking. The three-dimensional structure of this compound would be docked in silico against a library of protein structures. The docking software calculates the predicted binding affinity and pose of the compound in the binding site of each protein, providing a list of potential targets that can then be validated experimentally.

Another approach is thermal shift assay (TSA), also known as differential scanning fluorimetry. This technique measures the change in the thermal stability of a protein upon ligand binding. A library of proteins can be screened against this compound, and an increase in the melting temperature of a particular protein in the presence of the compound would suggest a direct binding interaction.

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Modification of the 2-Benzylamino-N-cyclohexyl-succinamic Acid Scaffold

The exploration of the this compound scaffold's biological potential hinges on systematic structural modifications. While specific research detailing extensive modifications of this exact molecule is limited in publicly available literature, the principles of medicinal chemistry suggest several avenues for analog synthesis to probe the SAR.

Key areas for modification would include:

The Benzyl (B1604629) Group: Introduction of various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can modulate electronic properties and steric bulk, potentially influencing binding affinity and selectivity.

The Cyclohexyl Group: Altering the size and nature of this lipophilic group, for instance, by replacing it with other cyclic or acyclic alkyl groups, can impact pharmacokinetic properties and van der Waals interactions with the target.

The Succinamic Acid Core: Modifications to the succinamic acid backbone, such as altering the length of the carbon chain or introducing conformational constraints, could fine-tune the spatial arrangement of the key binding groups.

| Modification | Rationale | Hypothetical Impact on Activity |

| Substitution on the benzyl ring (e.g., -OCH3, -Cl, -NO2) | To probe electronic and steric effects on aromatic interactions. | Electron-donating groups might enhance activity through increased pi-pi stacking, while bulky groups could hinder binding. |

| Replacement of the cyclohexyl group (e.g., cyclopentyl, cycloheptyl, isopropyl) | To investigate the influence of lipophilicity and size on binding pocket occupancy. | Optimal activity may be observed with a specific ring size that best fits the hydrophobic pocket of the target. |

| Esterification or amidation of the carboxylic acid | To assess the importance of the acidic proton for target interaction. | Conversion to an ester or amide would likely abolish activity if the carboxylate is crucial for a key ionic interaction. |

Impact of Aromatic and Cyclohexyl Moieties on Biological Activity

The benzyl and cyclohexyl groups are defining features of the this compound structure, and their presence is anticipated to be a primary determinant of its biological activity.

The aromatic benzyl moiety often engages in crucial binding interactions with biological targets. These can include:

Pi-pi stacking: The electron-rich phenyl ring can stack with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the target's binding site.

Cation-pi interactions: The phenyl ring can interact favorably with positively charged residues like lysine (B10760008) or arginine.

The cyclohexyl moiety , a bulky and non-polar group, is expected to contribute significantly to the molecule's lipophilicity. This property can influence several aspects of its biological profile, including:

Membrane permeability: Increased lipophilicity can enhance the ability of the compound to cross cell membranes and reach its intracellular target.

Influence of Succinamic Acid Functionalization on Target Interactions

The succinamic acid core of this compound provides the foundational scaffold upon which the key interacting groups are displayed. This functionalized amino acid derivative possesses several features that are critical for target interactions:

Carboxylic Acid: This group is ionizable at physiological pH, forming a carboxylate anion. This negative charge can form strong ionic bonds or hydrogen bonds with positively charged amino acid residues (e.g., arginine, lysine, histidine) or with metal cofactors within the active site of an enzyme.

Amide Bond: The amide linkage is a rigid and planar unit that can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (from the C=O group). This allows for specific and directional interactions with the protein backbone or side chains.

Secondary Amine: The benzylamino group also contains a secondary amine that can act as a hydrogen bond donor and can be protonated at physiological pH, allowing for potential ionic interactions.

The spatial arrangement of these functional groups, dictated by the succinic acid backbone, is crucial for presenting them in the correct orientation to form multiple, simultaneous interactions with the target, leading to high-affinity binding.

Stereoisomeric Effects on Biological Potency and Selectivity

Chirality is a fundamental aspect of molecular recognition in biological systems. This compound possesses at least one stereocenter at the alpha-carbon of the succinamic acid moiety. The three-dimensional arrangement of the substituents around this chiral center can have a profound impact on the molecule's biological activity. nih.govresearchgate.net

Biological macromolecules, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit a high degree of stereoselectivity when interacting with small molecules. This means that one stereoisomer (enantiomer or diastereomer) may bind with significantly higher affinity and elicit a stronger biological response than its mirror image or other stereoisomers. nih.gov

For instance, in a study of 3-Br-acivicin and its derivatives, it was found that only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that stereochemistry was critical for either target binding or cellular uptake. nih.govresearchgate.net

The differential activity between stereoisomers of this compound could arise from:

Optimal fit: One enantiomer may fit more snugly into the chiral binding site of the target, allowing for more favorable intermolecular interactions.

Steric hindrance: The alternative enantiomer might position a bulky group in a way that clashes with the protein, preventing optimal binding.

Differential metabolism: The two enantiomers can be metabolized at different rates by enzymes, leading to different pharmacokinetic profiles.

Therefore, the synthesis and biological evaluation of individual, pure stereoisomers of this compound are essential to identify the eutomer (the more active isomer) and to develop a more potent and selective drug.

Derivation of Pharmacophoric Models for Novel Analog Development

A pharmacophore model is an abstract representation of the key steric and electronic features of a molecule that are essential for its biological activity. nih.govunina.itd-nb.info Developing a pharmacophoric model for this compound is a crucial step in the rational design of novel and improved analogs.

Based on the structural features discussed, a hypothetical pharmacophore model for this compound could include:

A hydrogen bond acceptor: Corresponding to the carbonyl oxygen of the carboxylic acid.

A hydrogen bond donor: Corresponding to the N-H of the amide or the secondary amine.

A hydrophobic feature: Representing the cyclohexyl ring.

An aromatic feature: Representing the benzyl ring.

An ionic interaction site (negative): Corresponding to the carboxylate group.

The relative spatial arrangement of these features is critical. Computational modeling techniques can be used to generate and validate such models based on the structures of known active and inactive analogs. nih.gov

Once a validated pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This virtual screening approach can significantly accelerate the discovery of new lead compounds with diverse chemical scaffolds but similar biological activities. nih.gov

Unveiling the Molecular Behavior of this compound: A Computational Perspective

While dedicated research on the computational chemistry and molecular modeling of this compound is not extensively available in public literature, we can explore the application of these powerful techniques to understand its potential biological interactions. This analysis draws upon established methodologies applied to structurally related succinamic acid derivatives to project how this specific compound might be investigated.

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico methods provide profound insights into the interactions between small molecules and biological macromolecules, guiding the design of more potent and selective therapeutic agents. For a compound like this compound, these techniques can predict its behavior at a molecular level, offering a foundational understanding of its potential as a bioactive agent.

Preclinical Biological Evaluation Methodologies

In Vitro Research Methodologies for 2-Benzylamino-N-cyclohexyl-succinamic acid

In vitro assays are fundamental for the initial characterization of a compound's biological activity at the molecular and cellular level. These studies are conducted in a controlled environment outside of a living organism and are essential for determining mechanisms of action and guiding further development.

Enzyme Kinetic Assays

Enzyme kinetic assays are performed to determine if this compound interacts with and modulates the activity of specific enzymes that may be targets for therapeutic intervention. The selection of enzymes for screening would be based on the compound's structural similarity to known enzyme inhibitors or a hypothesized mechanism of action. For instance, given the prevalence of carbonic anhydrase inhibition as a mechanism for anticonvulsant drugs, this enzyme family could be a primary target for investigation nih.gov.

These assays measure the rate of an enzymatic reaction and how it is altered by the presence of the test compound. Key parameters derived from these studies include the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the compound required to reduce enzyme activity by 50%, and the inhibition constant (Kᵢ), which describes the binding affinity of the inhibitor to the enzyme nih.gov. Methodologies can be continuous, where the reaction progress is monitored in real-time, or discontinuous (endpoint) assays qub.ac.uk. The data generated helps to establish a structure-activity relationship and confirms direct interaction with an enzymatic target.

Cell-Based Functional Assays for Pathway Modulation

To understand the effect of this compound on cellular functions and signaling pathways, a variety of cell-based assays are utilized. These assays are critical for moving beyond a single molecular target to understand the compound's broader biological impact within a cellular context ibidi.com. For a compound with potential neuroactive properties, these assays would typically involve neuronal and glial cell cultures derived from primary tissues, immortalized cell lines, or human induced pluripotent stem cells (hiPSCs) springernature.com.

Functional assays can measure a wide range of cellular responses, including:

Neuroprotection: Assessing the compound's ability to protect neurons from cell death induced by toxins, oxidative stress, or excitotoxicity springernature.comnih.gov.

Neurite Outgrowth and Morphology: High-content imaging can be used to quantify changes in neuronal shape, synapse formation, and neurite extension, which are crucial for neural development and repair nih.govlabmanager.com.

Ion Channel Modulation: Techniques like patch-clamp electrophysiology or fluorescence-based assays using voltage-sensitive dyes can determine if the compound alters the activity of key ion channels involved in neuronal excitability.

Neurotransmitter Systems: Evaluating the compound's effect on the synthesis, release, uptake, or degradation of neurotransmitters like GABA or glutamate (B1630785) nih.gov.

These cell-based studies provide crucial information on the compound's mechanism of action at a cellular level and its potential to modulate pathways relevant to neurological disorders ibidi.com.

In Vitro Binding Assays to Ascertain Target Engagement

In vitro binding assays are essential to confirm that a compound physically interacts with its intended molecular target. chelatec.com These assays directly measure the binding of a compound to a receptor, transporter, or enzyme. Radioligand binding assays are a classic and powerful technique, where a radiolabeled version of a known ligand competes with the test compound for binding to the target protein nih.govcore.ac.uk. The results are used to determine the compound's binding affinity (Kᵢ) for the target.

For neuroactive compounds, binding assays are often performed using brain tissue homogenates or membranes from specific brain regions to ensure the target is studied in a more physiologically relevant environment creative-biolabs.comcreative-bioarray.com. Equilibrium dialysis is another common method, particularly for assessing non-specific binding to brain tissue, which helps in understanding the fraction of the drug that is free to interact with its target creative-bioarray.com. These assays are critical for validating that the pharmacological effects observed in functional assays are a direct result of the compound engaging its molecular target.

In Vivo Pharmacological Studies in Animal Models (Mechanistic Focus)

Following in vitro characterization, in vivo studies in animal models are necessary to understand the compound's pharmacological effects and biological responses within a complex, living system. Rodent models are most commonly used for the initial screening of potential antiseizure medications. mdpi.comnih.gov

Investigation of Biological Response Modulation in Rodent Systems

Beyond demonstrating efficacy in disease models, in vivo studies are conducted to understand how this compound modulates biological responses in the central nervous system (CNS). These mechanistic studies aim to connect the compound's molecular action to its observed pharmacological effects.

Following administration of the compound to rodents, various endpoints can be measured. For example, if in vitro data suggests the compound interacts with the GABAergic system, in vivo studies might involve measuring GABA levels in different brain regions using techniques like microdialysis followed by high-performance liquid chromatography (HPLC). Similarly, if the compound is thought to modulate gene expression, techniques such as quantitative PCR (qPCR) or Western blotting could be used to analyze brain tissue for changes in the expression of relevant genes and proteins. Behavioral tests beyond seizure models, such as open-field tests, can also be used to assess potential effects on locomotor activity or anxiety-like behaviors, providing a broader picture of the compound's CNS profile. biorxiv.org These investigations are vital for confirming the mechanism of action in a living organism and for building a comprehensive pharmacological profile of the compound.

Emerging Research Directions and Future Perspectives for Succinamic Acid Chemistry

Exploration of Underexplored Biological Targets for the Compound Class

While derivatives of succinic acid have been investigated for various biological activities, including as anticonvulsants, antitumor agents, and enzyme inhibitors, a vast landscape of potential biological targets remains unexplored. researchgate.netnih.gov The chemical structure of 2-Benzylamino-N-cyclohexyl-succinamic acid, featuring a succinamic acid backbone with benzylamino and cyclohexyl substituents, offers multiple points for molecular interaction, suggesting its potential to modulate a wide range of biochemical pathways. cymitquimica.com

Future research is moving beyond traditional targets to investigate the compound class's effects on more challenging molecular machinery. This includes targeting protein-protein interactions (PPIs), which are crucial in many disease states but are notoriously difficult to inhibit with small molecules. The flexible nature of the succinamic acid scaffold could allow it to conform to the large, shallow surfaces of PPI interfaces. Additionally, exploring allosteric modulation of enzymes presents another frontier. Targeting allosteric sites, which are distinct from the enzyme's active site, can offer greater specificity and a better safety profile. The unique three-dimensional arrangement of functional groups in this compound makes it a candidate for interacting with such unique regulatory pockets on enzymes that have not yet been drugged.

Advanced Design Principles for Next-Generation Analogues with Enhanced Specificity

The creation of next-generation analogues with improved potency and selectivity is a central goal in the evolution of the succinamic acid class. This endeavor is increasingly driven by rational drug design, which combines detailed structural knowledge with computational power to create superior molecules. longdom.org

A key strategy involves extensive Structure-Activity Relationship (SAR) studies. By systematically modifying the three main components of the this compound molecule—the benzyl (B1604629) group, the cyclohexyl group, and the succinamic acid core—researchers can determine how each part contributes to biological activity. For instance, adding different substituents to the benzyl ring can fine-tune electronic and steric properties to enhance binding to a target, while modifications to the cyclohexyl ring can improve pharmacokinetic properties like solubility and metabolic stability. cymitquimica.com

Computational chemistry plays a vital role in this process. longdom.org Techniques like molecular docking can predict how different analogues will bind to the three-dimensional structure of a target protein. This allows scientists to prioritize the synthesis of compounds that are most likely to succeed. nih.gov Furthermore, molecular dynamics simulations can model the compound's behavior in a dynamic biological environment, providing insights into its stability and conformational flexibility when bound to a receptor. nih.gov

| Molecular Component Modified | Design Goal | Potential Outcome |

|---|---|---|

| Benzyl Group Substituents | Enhance target binding affinity and selectivity | Increased potency, reduced off-target effects |

| Cyclohexyl Group Analogues | Improve pharmacokinetic properties (ADME) | Better bioavailability and metabolic stability |

| Succinamic Acid Core | Optimize scaffold rigidity and vectoral display of substituents | Improved fit into target's binding pocket |

Integration of Multi-Omics and Systems Biology Approaches in Compound Research

To gain a comprehensive understanding of how this compound and its analogues affect biological systems, researchers are turning to multi-omics and systems biology. researchgate.net These approaches analyze the complete set of molecules in a cell or organism—such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—to build a holistic picture of the compound's effects. researchgate.netnih.gov

By treating cells or model organisms with the compound and then applying multi-omics technologies, scientists can observe global changes in cellular processes. For example, transcriptomics might reveal that the compound alters the expression of genes involved in a specific signaling pathway, providing clues to its mechanism of action. researchgate.net Proteomics can identify which proteins the compound directly or indirectly interacts with, while metabolomics can show how it alters the cell's metabolic state. mdpi.com

Integrating these large datasets using systems biology approaches allows for the construction of detailed molecular networks that illustrate the compound's system-wide impact. nih.govnih.gov This can help to identify not only the intended therapeutic targets but also any unintended off-target effects, leading to the development of safer and more effective drugs. This integrated approach is crucial for moving beyond a one-target, one-drug paradigm to a more sophisticated understanding of pharmacology. nih.govfrontlinegenomics.com

Development of Novel Research Tools Based on the Compound Scaffold

The this compound scaffold is not only a promising starting point for new therapeutics but can also be adapted to create powerful chemical probes for basic research. nih.gov Chemical probes are small molecules designed to selectively interact with a specific protein target, allowing researchers to study that protein's function in living systems. chemicalprobes.org

The versatility of the succinamic acid structure allows for the attachment of various functional tags without disrupting its core binding properties. researchgate.net For example, a fluorescent dye could be attached to the molecule, creating an imaging probe. When introduced to cells, this probe would bind to its target protein, allowing researchers to visualize the protein's location and movement using fluorescence microscopy.

Another advanced application is the development of affinity-based probes. By attaching a "handle" like biotin (B1667282) to the succinamic acid scaffold, researchers can use the probe to "fish out" its target protein from a complex mixture of cellular components. nih.govresearchgate.net This technique, known as affinity purification, is invaluable for identifying the unknown protein targets of a bioactive compound. Further modifications, such as incorporating a photoreactive group, can create photoaffinity probes that form a permanent covalent bond with their target upon exposure to UV light, enabling more robust target identification. mdpi.com The development of such tools from the this compound scaffold can significantly accelerate biological discovery.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-Benzylamino-N-cyclohexyl-succinamic acid be confirmed using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to identify proton environments and carbon frameworks, focusing on characteristic peaks for the benzyl, cyclohexyl, and succinamic moieties.

- Infrared Spectroscopy (IR) : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm, NH bending at ~1550 cm).

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight and fragmentation patterns.

- Cross-Validation : Compare spectral data with structurally analogous compounds (e.g., 2-Acetamido-2-cyclohexylacetic acid) to resolve ambiguities .

Q. What are the recommended protocols for safe handling and storage of this compound in laboratory settings?

- Methodological Answer :

- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors.

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the amide bond.

- Waste Disposal : Follow institutional guidelines for organic amines and sulfonamide derivatives.

- Safety Note : Validate purity before use, as impurities may alter reactivity or toxicity .

Advanced Research Questions

Q. What experimental design strategies can be employed to optimize the synthetic yield of this compound?

- Methodological Answer :

- Factorial Design : Use a 2 factorial approach to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 25°C | 60°C |

| Solvent | DMF | THF |

| Catalyst | PyBOP | HATU |

- Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions.

- Process Validation : Replicate high-yield conditions and characterize intermediates via HPLC to track byproduct formation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Comparative Assays : Standardize assay conditions (e.g., cell lines, incubation time, concentration ranges) to minimize variability.

- Structural Analysis : Use X-ray crystallography or molecular docking to correlate substituent effects (e.g., benzyl vs. cyclohexyl groups) with activity.

- Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .

Q. What computational modeling approaches are suitable for predicting the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate ligand-protein interactions, focusing on hydrogen bonding with the amide group and hydrophobic interactions with the cyclohexyl ring.

- Quantum Mechanical (QM) Calculations : Calculate partial charges and electrostatic potentials (e.g., DFT at B3LYP/6-31G* level) to refine docking poses.

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories in explicit solvent to assess conformational flexibility .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data for this compound across studies?

- Methodological Answer :

- Standardized Solubility Testing : Use the shake-flask method with controlled pH (e.g., phosphate buffer at pH 7.4) and temperature (25°C).

- Purity Verification : Characterize batches via elemental analysis and HPLC to rule out impurities affecting solubility.

- Solvent Screening : Test aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents and document equilibration time .

Notes for Experimental Design

- Avoid Reliance on Single Techniques : Cross-validate structural data using multiple spectroscopic methods.

- Ethical Compliance : Ensure all biological testing adheres to institutional review board (IRB) protocols.

- Data Reproducibility : Publish full experimental details (e.g., solvent grades, instrument calibration) to facilitate replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.